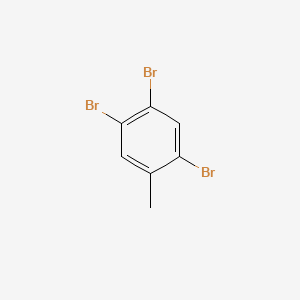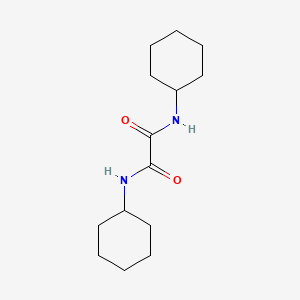
Malonate de diéthyle aminométhylène
Vue d'ensemble
Description
Diethyl aminomethylenemalonate is an organic compound with the chemical formula C8H13NO4. It is widely used in organic synthesis as a donor of C3 units lacking gradient. This compound is known for its versatility in various chemical reactions and its applications in the synthesis of drugs, pesticides, and other organic compounds .
Applications De Recherche Scientifique
Diethyl aminomethylenemalonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of pesticides, dyes, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl aminomethylenemalonate can be synthesized through the following steps:
Dehydration Condensation of Oxalic Acid: This step involves the dehydration condensation of oxalic acid to obtain diethyl acrylate.
Reaction with Amine: Diethyl acrylate is then reacted with an amine to generate diethyl aminomethylenemalonate.
Industrial Production Methods: The industrial production of diethyl aminomethylenemalonate typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl aminomethylenemalonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Condensation Reactions: It is involved in condensation reactions to form more complex organic compounds.
Cyclization Reactions: It can undergo cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as acids or bases are often used to facilitate condensation reactions.
Solvents: Organic solvents like ethanol or methanol are commonly used in these reactions.
Major Products: The major products formed from these reactions include various substituted malonates, cyclic compounds, and other complex organic molecules .
Mécanisme D'action
The mechanism of action of diethyl aminomethylenemalonate involves its ability to act as a donor of C3 units in various chemical reactions. It interacts with nucleophiles and electrophiles to form new chemical bonds, leading to the synthesis of more complex organic molecules. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Diethyl Malonate: Similar in structure but lacks the aminomethylene group.
Diethyl Methylene Malonate: Contains a methylene group instead of an aminomethylene group.
Uniqueness: Diethyl aminomethylenemalonate is unique due to its aminomethylene group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
diethyl 2-(aminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTWMEZMHUEZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280580 | |
| Record name | Diethyl (aminomethylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-99-7 | |
| Record name | 6296-99-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (aminomethylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reaction pathway of Diethyl aminomethylenemalonate with ethyl acetoacetate?
A1: While previous literature suggested a reaction pathway leading to γ-pyridone derivatives, recent research [] demonstrates that Diethyl aminomethylenemalonate reacts with ethyl acetoacetate in the presence of anhydrous hydrogen chloride to yield α-pyridone derivatives. This finding highlights an important correction to the established understanding of this reaction pathway.
Q2: Can Diethyl aminomethylenemalonate undergo self-condensation?
A2: Yes, research indicates that Diethyl aminomethylenemalonate exhibits a strong tendency to undergo self-condensation under the influence of anhydrous hydrogen chloride []. This reaction leads to the formation of 5-ethoxycarbonyl-2-pyridone, a finding that further emphasizes the reactivity of this compound.
Q3: What is a more efficient method for synthesizing 2,3-disubstituted 4-pyridone derivatives using Diethyl aminomethylenemalonate?
A3: A recent study [] suggests a three-step synthesis as a more convenient route to 2,3-disubstituted 4-pyridone derivatives:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

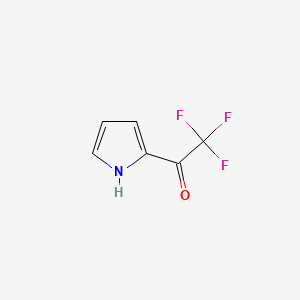
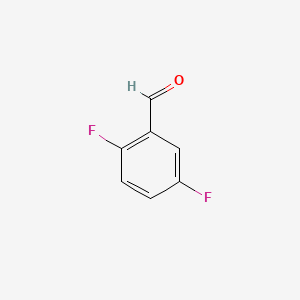

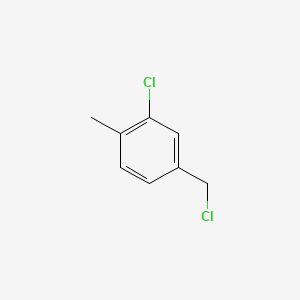
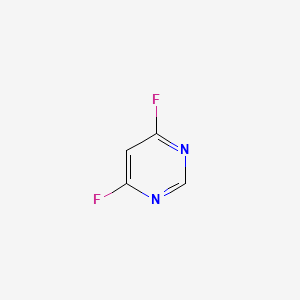
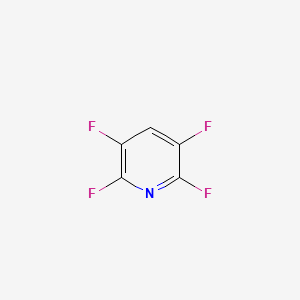



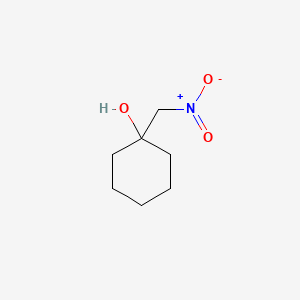
![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)
